

Application Note: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1337626

[Get Quote](#)

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. This scaffold is a core component of several commercially available drugs, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the C3 position can serve as a key step for further functionalization or to modulate the biological activity of the molecule. This document provides a detailed two-step protocol for the synthesis of **2-Methyl-3-nitroimidazo[1,2-a]pyridine**, starting from 2-aminopyridine. The first step involves the cyclization of 2-aminopyridine with chloroacetone to form the 2-methylimidazo[1,2-a]pyridine intermediate, followed by regioselective nitration at the C3 position.

Data Summary

The synthesis involves two sequential reactions: the formation of the imidazo[1,2-a]pyridine ring system, followed by electrophilic nitration. The quantitative data for each step, based on representative literature procedures, are summarized below.

Step	Reactants	Product	Solvent	Reaction Time (h)	Temperature (°C)	Yield (%)	Melting Point (°C)
1	2-Aminopyridine, Chloroacetone	2-Methylimidazo[1,2-a]pyridine	Ethanol	6	Reflux (≈78)	75-85	55-58
2	2-Methylimidazo[1,2-a]pyridine, HNO ₃ , H ₂ SO ₄	2-Methyl-3-nitroimidazo[1,2-a]pyridine	Acetic Acid	0.5 - 1	0 - 25	60-70	144-146

Physicochemical Properties of 2-Methyl-3-nitroimidazo[1,2-a]pyridine^{[1][2]}

- CAS Number: 34165-09-8
- Molecular Formula: C₈H₇N₃O₂
- Molecular Weight: 177.16 g/mol

Experimental Protocols

This synthesis is performed in two main parts. It is recommended to purify the intermediate from Step 1 before proceeding to Step 2.

Part 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This procedure outlines the condensation reaction between 2-aminopyridine and chloroacetone to form the bicyclic imidazo[1,2-a]pyridine core.

Materials:

- 2-Aminopyridine

- Chloroacetone (stabilized)
- Anhydrous Sodium Bicarbonate (NaHCO₃)
- Ethanol (absolute)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized water

Equipment:

- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a 250 mL round-bottom flask, add 2-aminopyridine (1.0 eq), anhydrous sodium bicarbonate (2.0 eq), and absolute ethanol (100 mL).
- Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
- Add chloroacetone (1.1 eq) dropwise to the stirring suspension. Caution: Chloroacetone is a lachrymator and toxic; handle in a fume hood.

- Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.
- Maintain the reflux with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Resuspend the resulting residue in deionized water (50 mL) and transfer to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting-point solid.
- The crude 2-methylimidazo[1,2-a]pyridine can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine

This procedure describes the regioselective nitration of the 2-methylimidazo[1,2-a]pyridine intermediate at the C3 position, which is the most electron-rich and sterically accessible position for electrophilic attack. This protocol is adapted from general nitration procedures for related imidazo[1,5-a]pyridines.^[3]

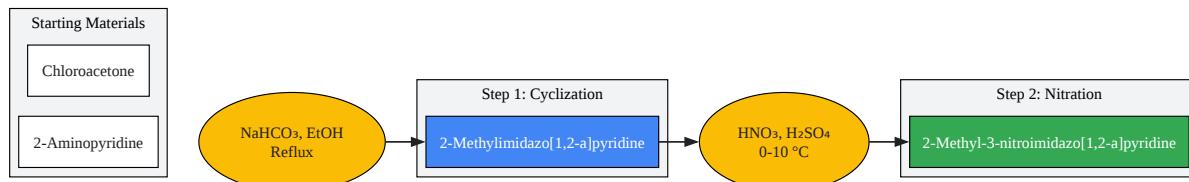
Materials:

- 2-Methylimidazo[1,2-a]pyridine (from Part 1)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)

- Glacial Acetic Acid
- Ice
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Deionized water

Equipment:

- Three-neck round-bottom flask (100 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- Büchner funnel and flask
- Standard laboratory glassware


Procedure:

- In a 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid (20 mL).
- Cool the flask in an ice bath to 0-5°C.
- Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.2 eq) in a separate flask, keeping it cool in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of 2-methylimidazo[1,2-a]pyridine over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.
- After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

- Slowly and carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker with constant stirring.
- A yellow precipitate of the nitro product should form.
- Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with copious amounts of cold deionized water.
- Dry the product under vacuum. Recrystallization from an appropriate solvent such as ethanol can be performed for further purification.

Workflow Visualization

The following diagram illustrates the two-step synthesis pathway for **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **2-Methyl-3-nitroimidazo[1,2-a]pyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-METHYL-3-NITROIMIDAZO[1,2-A]PYRIDINE | 34165-09-8 [chemicalbook.com]
- 3. The nitration of imidazo[1,5-a]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337626#2-methyl-3-nitroimidazo-1-2-a-pyridine-synthesis-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com